molecular formula C13H21NO B13290165 2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13290165
M. Wt: 207.31 g/mol
InChI Key: QAQYQOGWDBWMOS-UHFFFAOYSA-N
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Description

2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with a complex structure. It is characterized by the presence of a dimethylphenyl group attached to an amino alcohol backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 2,5-dimethylbenzylamine with 2-methylpropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.

    2,5-Dimethylbenzylamine: Shares the dimethylphenyl group but lacks the amino alcohol backbone.

Uniqueness

2-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C13H21NO/c1-10-5-6-11(2)12(7-10)8-14-13(3,4)9-15/h5-7,14-15H,8-9H2,1-4H3

InChI Key

QAQYQOGWDBWMOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC(C)(C)CO

Origin of Product

United States

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